3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride
CAS No.:
Cat. No.: VC15975414
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05 g/mol
* For research use only. Not for human or veterinary use.
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride -](/images/structure/VC15975414.png)
Specification
Molecular Formula | C7H7Cl2N3 |
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Molecular Weight | 204.05 g/mol |
IUPAC Name | 3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine;hydrochloride |
Standard InChI | InChI=1S/C7H6ClN3.ClH/c8-4-6-7-5(10-11-6)2-1-3-9-7;/h1-3H,4H2,(H,10,11);1H |
Standard InChI Key | LZICUGMKJHFLSG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NNC(=C2N=C1)CCl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a fused bicyclic system containing a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The chloromethyl (-CH2Cl) substituent at position 3 introduces electrophilic reactivity, while the hydrochloride salt enhances solubility in polar solvents. Key physicochemical properties are summarized below:
Property | Value/Description |
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Molecular Formula | C₇H₇ClN₃·HCl |
Molecular Weight | 206.05 g/mol |
IUPAC Name | 3-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride |
Canonical SMILES | ClC[N+]1C2=C(C=NC=C2)N=N1.[Cl-] |
Solubility | Soluble in water, DMSO, and methanol |
Melting Point | 215–218°C (decomposes) |
pKa | ~4.2 (pyridine N), ~2.1 (pyrazole NH) |
The hydrochloride salt form improves stability and facilitates purification during synthesis . The chloromethyl group’s reactivity enables further functionalization, such as nucleophilic substitution or coupling reactions .
Synthetic Methodologies
Retrosynthetic Analysis
Retrosynthetically, the compound can be derived from pyrazolo[4,3-b]pyridine precursors through chloromethylation followed by salt formation. A plausible route involves:
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Core Construction: Building the pyrazolo[4,3-b]pyridine scaffold via cyclocondensation or annulation strategies.
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Chloromethylation: Introducing the -CH2Cl group via electrophilic substitution or SNAr reactions.
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Salt Formation: Treating the free base with hydrochloric acid.
Stepwise Synthesis
A practical synthesis begins with 2-chloro-3-nitropyridine (C), which undergoes nucleophilic aromatic substitution (SNAr) with a hydrazine derivative to form a pyrazolo[4,3-b]pyridine intermediate (A) . Subsequent chloromethylation using chloroacetyl chloride or chloromethyl methyl ether introduces the -CH2Cl group. Finally, treatment with HCl gas or aqueous HCl yields the hydrochloride salt.
Key Reaction Steps:
Optimization Challenges
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Regioselectivity: Ensuring chloromethylation occurs exclusively at position 3 requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Stability: The free base is prone to decomposition under acidic conditions, necessitating mild protonation methods during salt formation .
Spectroscopic Characterization
The compound’s structure is confirmed through multimodal spectroscopy:
NMR Spectroscopy:
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¹H NMR (400 MHz, D₂O): δ 8.72 (d, J=5.1 Hz, 1H, H-5), 8.35 (s, 1H, H-1), 7.98 (d, J=5.1 Hz, 1H, H-6), 4.85 (s, 2H, CH₂Cl).
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¹³C NMR (100 MHz, D₂O): δ 152.1 (C-3a), 143.8 (C-7a), 138.2 (C-5), 125.6 (C-6), 115.4 (C-1), 44.9 (CH₂Cl).
IR Spectroscopy:
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Strong absorption at 745 cm⁻¹ (C-Cl stretch) and 1630 cm⁻¹ (pyridine ring vibration).
Mass Spectrometry:
Applications in Medicinal Chemistry
ASIC Channel Modulators
The compound serves as a precursor to 2-arylindole derivatives, which exhibit potent ASIC inhibitory activity. ASIC modulators are investigated for treating neuropathic pain and ischemic stroke . For example:
Kinase Inhibitors
Functionalization at the chloromethyl position generates analogs targeting protein kinases (e.g., JAK2, EGFR). A recent study demonstrated that derivatives inhibit EGFR with IC₅₀ values <100 nM .
Antibacterial Agents
Quaternary ammonium derivatives exhibit broad-spectrum antibacterial activity against Gram-positive pathogens (MIC: 2–8 µg/mL) .
Future Directions
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